molecular formula C11H11N3 B3372149 4-(2-Methylpyrimidin-4-yl)aniline CAS No. 874774-04-6

4-(2-Methylpyrimidin-4-yl)aniline

Cat. No.: B3372149
CAS No.: 874774-04-6
M. Wt: 185.22 g/mol
InChI Key: UGDVEDDQRSXEOM-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)aniline is an organic compound that belongs to the class of anilinopyrimidines. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and an aniline group at the 4-position. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Due to their structural diversity and synthetic accessibility, pyrimidines have found widespread applications in various fields, including medicinal chemistry .

Preparation Methods

The synthesis of 4-(2-Methylpyrimidin-4-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of halogenated pyrimidines with aniline derivatives. For instance, 2-chloro-4,6-dimethylpyrimidine can react with aniline under microwave conditions to yield the desired product . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .

Industrial production methods for anilinopyrimidines often involve large-scale reactions using similar nucleophilic substitution techniques. The choice of reagents and conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

4-(2-Methylpyrimidin-4-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, the compound can undergo nucleophilic aromatic substitution reactions with different aniline derivatives under acidic conditions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methylpyrimidin-4-yl)aniline has several scientific research applications, particularly in medicinal chemistry. Pyrimidine derivatives, including anilinopyrimidines, have shown potential as therapeutic agents due to their broad biological activity. These compounds have been investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Additionally, anilinopyrimidines have been studied as kinase inhibitors with antiproliferative activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrimidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVEDDQRSXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286116
Record name 4-(2-Methyl-4-pyrimidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874774-04-6
Record name 4-(2-Methyl-4-pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874774-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-pyrimidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpyrimidin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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